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Cat. No.: B8210030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

Phase 1a/1b clinical trial of LY4337713, a novel radioligand therapy targeting Fibroblast

Activation Protein (FAP) for the treatment of advanced solid tumors.

Introduction to LY4337713
LY4337713 is an investigational radiopharmaceutical agent developed by Eli Lilly and

Company.[1] It consists of a small molecule ligand that targets FAP, linked to the beta-emitting

radioisotope Lutetium-177 (¹⁷⁷Lu).[2] FAP is a cell surface protein that is highly expressed on

cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors,

while its presence in healthy adult tissues is limited.[2] This differential expression profile

makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor site,

thereby minimizing off-target toxicity.

Mechanism of Action: LY4337713 binds to FAP on CAFs, leading to the localized delivery of

beta radiation from ¹⁷⁷Lu. This ionizing radiation induces DNA damage and subsequent cell

death in the FAP-expressing cells and surrounding tumor cells.

Clinical Trial Design: FiREBOLT Study
(NCT07213791)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8210030?utm_src=pdf-interest
https://www.benchchem.com/product/b8210030?utm_src=pdf-body
https://www.benchchem.com/product/b8210030?utm_src=pdf-body
https://www.benchchem.com/product/b8210030?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800084942
https://www.lillyoncologypipeline.com/molecule/Lu-177-FAP/
https://www.lillyoncologypipeline.com/molecule/Lu-177-FAP/
https://www.benchchem.com/product/b8210030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The FiREBOLT study is a Phase 1a/1b, open-label, non-randomized, dose-escalation and

dose-optimization study designed to evaluate the safety, tolerability, dosimetry, and preliminary

efficacy of LY4337713 in adult participants with FAP-positive advanced or metastatic solid

tumors.[3][4][5][6]

Study Objectives:

Phase Primary Objective Secondary Objectives

Phase 1a (Dose Escalation)

To determine the Maximum

Tolerated Dose (MTD) and/or

Recommended Phase 2 Dose

(RP2D) of LY4337713.

To assess the safety and

tolerability profile,

pharmacokinetics, and

dosimetry of LY4337713.

Phase 1b (Dose Optimization/

Expansion)

To evaluate the preliminary

anti-tumor activity of

LY4337713 at the RP2D, as

measured by Objective

Response Rate (ORR).

To further characterize the

safety and tolerability, and to

assess Disease Control Rate

(DCR), Duration of Response

(DoR), Progression-Free

Survival (PFS), and Overall

Survival (OS).

Patient Population: The study will enroll approximately 241 participants with histologically or

cytologically confirmed advanced or metastatic solid tumors that are known to have high FAP

expression.[3][5][7] Eligible tumor types include:

Adenocarcinoma of the pancreas

Hormone receptor (HR)-positive, HER2-negative breast cancer

HER2-positive breast cancer

Triple-negative breast cancer (TNBC)

Platinum-resistant or refractory ovarian cancer

Gastric cancer (adenocarcinoma)
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Colorectal cancer (CRC)

Esophageal cancer (squamous cell carcinoma or adenocarcinoma)

Cholangiocarcinoma

Participants must have received at least one prior line of systemic therapy for advanced or

metastatic disease.[5][7]

Experimental Protocols
Patient Screening and FAP-Positivity Confirmation
Objective: To select eligible patients with FAP-positive tumors.

Methodology:

Informed Consent: Obtain written informed consent from the patient.

Eligibility Assessment: Confirm that the patient meets all inclusion and exclusion criteria as

per the study protocol. Key exclusion criteria include active CNS metastases, significant

myelosuppression, and prior total-body radiation.[5][7]

Tumor Biopsy: Obtain a recent or archival tumor tissue sample.

Immunohistochemistry (IHC) for FAP:

Fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.

Cut 4-5 µm sections and mount on positively charged slides.

Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Incubate with a validated primary antibody against FAP.

Apply a secondary antibody and a detection system (e.g., HRP-polymer).
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Visualize with a chromogen such as DAB and counterstain with hematoxylin.

Scoring of FAP Expression: A pathologist will score the percentage of FAP-positive stromal

cells and the intensity of staining. A predefined threshold for FAP positivity must be met for

patient enrollment.

Patient Screening Workflow

Obtain Informed Consent

Assess Inclusion/Exclusion Criteria

Obtain Tumor Tissue Sample

Perform FAP IHC Staining

Pathologist Review and Scoring

Enrollment Decision

Enroll Patient into Study

FAP Positive

Screen Failure

FAP Negative
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Click to download full resolution via product page

Patient Screening and FAP-Positivity Confirmation Workflow

LY4337713 Administration and Dose Escalation (Phase
1a)
Objective: To determine the MTD of LY4337713.

Methodology:

Patient Preparation: Ensure adequate hydration. Pre-medication to prevent infusion-related

reactions may be administered as per protocol.

Drug Administration: LY4337713 is administered as a slow intravenous infusion.[6]

Dose Escalation Scheme: A "3+3" dose-escalation design will be employed.

A cohort of 3 patients will be treated at a specific dose level.

If 0 out of 3 patients experience a Dose-Limiting Toxicity (DLT) within the first cycle, the

next cohort will be escalated to the next dose level.

If 1 out of 3 patients experiences a DLT, the cohort will be expanded to 6 patients at the

same dose level. If no further DLTs are observed in the additional 3 patients (i.e., ≤1/6),

dose escalation will proceed.

If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, the MTD is considered to have

been exceeded, and the previous dose level will be declared the MTD.

DLT Assessment: Patients will be monitored for DLTs for a predefined period (typically the

first treatment cycle). DLTs are defined as specific adverse events of Grade 3 or higher that

are considered related to the study drug.
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3+3 Dose Escalation Logic
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Phase 1a Dose Escalation Scheme

Dosimetry Assessment
Objective: To determine the radiation absorbed dose in tumors and normal organs.

Methodology:

SPECT/CT Imaging: Whole-body Single Photon Emission Computed Tomography (SPECT)

combined with Computed Tomography (CT) scans will be performed at multiple time points

post-infusion of LY4337713 (e.g., 2, 24, 48, and 72 hours).

Image Analysis:

Regions of Interest (ROIs) will be drawn on the SPECT/CT images for tumors and key

organs (e.g., kidneys, liver, bone marrow).

The activity concentration in each ROI will be quantified at each time point.

Pharmacokinetic Modeling: Time-activity curves will be generated for each ROI. The

cumulative activity (residence time) will be calculated by integrating these curves.
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Dose Calculation: The absorbed dose will be calculated using a standard dosimetry software

package (e.g., OLINDA/EXM), which applies the Medical Internal Radiation Dose (MIRD)

formalism.

Efficacy Assessment (Phase 1b)
Objective: To evaluate the anti-tumor activity of LY4337713.

Methodology:

Tumor Imaging: Tumor assessments will be performed at baseline and at regular intervals

during treatment (e.g., every 8 weeks) using CT or MRI.

Response Evaluation: Tumor response will be evaluated by the investigator according to the

Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[5]

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Calculation of Endpoints:

ORR: (Number of CR + PR) / Total number of evaluable patients.

DCR: (Number of CR + PR + SD) / Total number of evaluable patients.

DoR: Time from the first documented response to the first documented disease

progression or death.

PFS: Time from the start of treatment to the first documented disease progression or

death.
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Signaling Pathway
LY4337713's mechanism of action is direct and physical, relying on the targeted delivery of

radiation rather than modulation of a specific signaling pathway. The ligand component of

LY4337713 binds to FAP on the surface of CAFs, which then internalizes. The conjugated ¹⁷⁷Lu

emits beta particles, which cause single and double-strand DNA breaks in the target cell and

adjacent cells within a radius of a few millimeters, leading to apoptosis.

LY4337713
(¹⁷⁷Lu-FAP Ligand)

FAP on CAF Surface

targets

Binding and Internalization

¹⁷⁷Lu Beta Emission

DNA Double-Strand Breaks
(in CAF and nearby Tumor Cells)
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Mechanism of Action of LY4337713
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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